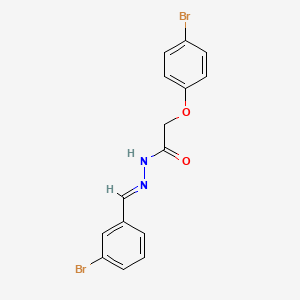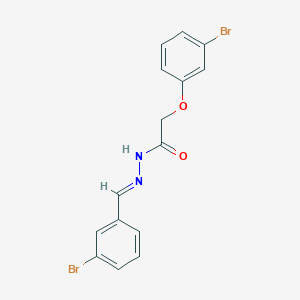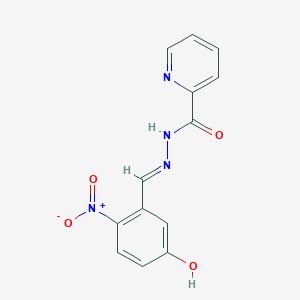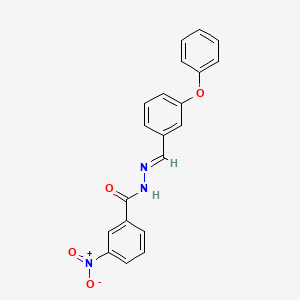
N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide
Übersicht
Beschreibung
N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide, also known as BBAAH, is a hydrazone derivative that has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the nervous system. N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide has also been shown to inhibit the activity of tyrosinase, which is an enzyme that is involved in the synthesis of melanin in the skin. Furthermore, N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide has been shown to bind to DNA and RNA, which suggests that it may have potential applications in gene therapy.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which suggests that it may have potential applications in the treatment of various inflammatory diseases such as arthritis and asthma. N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide has also been shown to have antitumor activity, which suggests that it may have potential applications in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide is its ease of synthesis and purification. It can be synthesized using simple and efficient methods and can be purified to obtain high yields and purity. Furthermore, N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide has been shown to exhibit a wide range of biological activities, which makes it a versatile tool for various types of scientific research.
One of the main limitations of N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide is its limited solubility in water, which can make it difficult to use in certain types of experiments. Furthermore, N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide has not been extensively studied in vivo, which limits its potential applications in the field of pharmacology.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide. One potential direction is the development of N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another potential direction is the study of the mechanism of action of N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide on various enzymes and proteins. Furthermore, the study of the pharmacokinetic and pharmacodynamic properties of N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide in vivo may provide valuable insights into its potential applications in the field of pharmacology.
Wissenschaftliche Forschungsanwendungen
N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, N'-(3-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide has been evaluated for its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c16-12-4-6-14(7-5-12)21-10-15(20)19-18-9-11-2-1-3-13(17)8-11/h1-9H,10H2,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCVANBNDHDOJS-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-phenyl-N-{2-[4-(3-phenylpropanoyl)-1-piperazinyl]ethyl}propanamide](/img/structure/B3863880.png)
![2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3863887.png)



![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B3863905.png)
![2-methyl-6-{[4-methyl-6-(methylthio)-2-quinolinyl]amino}-2-heptanol](/img/structure/B3863909.png)
![1-[bis(2-hydroxyethyl)amino]-3-(1-naphthyloxy)-2-propanol](/img/structure/B3863915.png)
![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-3-(4-methylphenyl)acrylamide](/img/structure/B3863922.png)




![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3863955.png)